molecular formula C20H24N6O3 B12015224 6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618410-50-7

6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12015224
CAS No.: 618410-50-7
M. Wt: 396.4 g/mol
InChI Key: XZQFGZLMADGJDK-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold with a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core, modified by key functional groups:

  • N,11-dimethyl substitution, enhancing lipophilicity and metabolic stability.
  • 7-(2-morpholin-4-ylethyl) side chain, introducing a polar morpholine group that may influence solubility and target binding.
  • 5-carboxamide, a common pharmacophore in drug design for modulating receptor affinity.

Properties

CAS No.

618410-50-7

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H24N6O3/c1-13-4-3-5-26-17(13)23-18-15(20(26)28)12-14(19(27)22-2)16(21)25(18)7-6-24-8-10-29-11-9-24/h3-5,12,21H,6-11H2,1-2H3,(H,22,27)

InChI Key

XZQFGZLMADGJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Tricyclic 1,7,9-triazatricyclo system N,11-dimethyl; 7-(2-morpholin-4-ylethyl); 5-carboxamide Enhanced metabolic stability; potential kinase inhibition or antimicrobial activity
CAS 867136-78-5: 6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-... () Same tricyclic core 7-(2-methoxyethyl); N-[2-(morpholin-4-yl)ethyl] Reduced steric hindrance; altered solubility due to methoxy vs. methyl groups
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spirocyclic oxa-aza system Benzothiazole; dimethylaminophenyl; hydroxyl groups Fluorescence properties; possible DNA intercalation or photodynamic applications

Key Observations :

  • The target compound’s N,11-dimethyl and morpholinylethyl groups distinguish it from CAS 867136-78-5, which features a methoxyethyl chain. This substitution may improve metabolic stability by reducing oxidative dealkylation .

Biological Activity

6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure and multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular Formula C21H26N6O3
Molecular Weight 410.5 g/mol
IUPAC Name 6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
InChI Key YEVVRAVNIQOERY-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows for binding with these targets, modulating their activity and leading to various biological effects. These effects can include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling : It may interact with receptors to alter signaling pathways relevant to disease processes.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Properties : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of the compound:

  • Anticancer Study : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation.
  • Antimicrobial Evaluation : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Mechanism : A study indicated that treatment with the compound decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazatricyclo Ring System : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The morpholinyl group is introduced via nucleophilic substitution reactions.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure purity and yield.

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